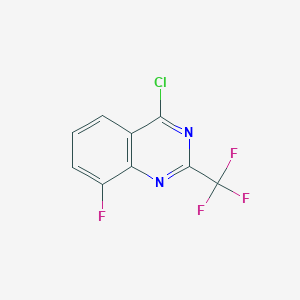

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF4N2/c10-7-4-2-1-3-5(11)6(4)15-8(16-7)9(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHMCYYJRVPENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652964 | |

| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-18-7 | |

| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (CAS No. 959238-18-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, with the Chemical Abstracts Service (CAS) number 959238-18-7, is a halogenated quinazoline derivative that serves as a pivotal building block in medicinal chemistry and drug discovery.[1] The quinazoline scaffold is a "privileged structure," frequently found in molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The specific substitution pattern of this compound—a chloro group at the 4-position, a fluoro group at the 8-position, and a trifluoromethyl group at the 2-position—imparts unique chemical reactivity and potential for targeted therapeutic design.

The trifluoromethyl group is known to enhance metabolic stability and membrane permeability of drug candidates, while the fluorine atom can modulate electronic properties and binding interactions.[4] The chlorine atom at the 4-position is a highly reactive site, susceptible to nucleophilic aromatic substitution (SNAr), making it an exceptionally versatile handle for the synthesis of diverse libraries of compounds.[5] This guide provides an in-depth analysis of the synthesis, characterization, reactivity, and applications of this compound, offering valuable insights for professionals in the field of drug development.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 959238-18-7 | [1] |

| Molecular Formula | C₉H₃ClF₄N₂ | [6] |

| Molecular Weight | 250.58 g/mol | [6] |

| Appearance | Expected to be a solid | [6] |

| Storage Temperature | Room temperature | [1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the quinazoline ring system. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom at the 8-position and another for the trifluoromethyl group at the 2-position. The signal for the CF₃ group will appear as a singlet, while the signal for the C8-F will likely show coupling to the adjacent aromatic protons. For the related compound 2-(trifluoromethyl)-1H-quinazolin-4-one, the ¹⁹F NMR standard is CCl₃F.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

Synthesis and Mechanistic Insights

The synthesis of this compound typically proceeds through a two-step sequence involving the formation of the corresponding quinazolin-4-one intermediate, followed by chlorination.

Step 1: Synthesis of 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one

The construction of the quinazolinone core is a well-established transformation in heterocyclic chemistry. A common and efficient method involves the condensation of a substituted anthranilic acid with a suitable reagent to introduce the C2 and N3 atoms of the pyrimidine ring. In this case, 2-amino-3-fluorobenzoic acid would be the logical starting material.

The reaction with trifluoroacetic anhydride or a related trifluoromethyl-containing reagent provides the 2-(trifluoromethyl)quinazolin-4-one. This reaction proceeds via an initial N-acylation of the anthranilic acid, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring.

Experimental Protocol: Synthesis of 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one (Proposed)

-

To a stirred solution of 2-amino-3-fluorobenzoic acid in a suitable solvent (e.g., toluene or dioxane), add an equimolar amount of a dehydrating agent.

-

Slowly add trifluoroacetic anhydride at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one.

Step 2: Chlorination of 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one

The conversion of the quinazolin-4-one to the 4-chloroquinazoline is a crucial step that activates the molecule for subsequent nucleophilic substitution reactions. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The mechanism of this reaction involves the activation of the carbonyl oxygen of the quinazolinone by the chlorinating agent, followed by nucleophilic attack of the chloride ion at the C4 position and subsequent elimination to form the 4-chloroquinazoline.

Experimental Protocol: Synthesis of this compound (Proposed)

-

Suspend 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) to facilitate the reaction.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery stems from the high reactivity of the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of substituents, enabling the rapid generation of diverse chemical libraries for biological screening.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinazoline ring system, further enhanced by the trifluoromethyl group at the 2-position, makes the C4 position highly electrophilic and susceptible to attack by nucleophiles. Common nucleophiles employed in these reactions include:

-

Amines: Reaction with primary and secondary amines is a widely used strategy to synthesize 4-aminoquinazoline derivatives, which are prominent in many biologically active compounds, including kinase inhibitors.[5]

-

Alcohols and Phenols: Alkoxy and aryloxy groups can be introduced by reacting with the corresponding alcohols or phenols, typically in the presence of a base.

-

Thiols: Thioether linkages can be formed through reaction with thiols.

The regioselectivity of the SNAr reaction is a key advantage. Nucleophilic attack occurs preferentially at the 4-position over other positions on the quinazoline ring.

Caption: General scheme for the SNAr reaction of this compound.

Potential Therapeutic Applications

Derivatives of this compound are of significant interest in the development of novel therapeutics, particularly in the following areas:

-

Oncology: The 4-anilinoquinazoline scaffold is a well-known pharmacophore for the inhibition of various protein kinases that are implicated in cancer cell proliferation and survival. The strategic placement of fluorine and trifluoromethyl groups can enhance the binding affinity and selectivity of these inhibitors.

-

Anti-inflammatory Agents: Quinazoline derivatives have been investigated for their potential to modulate inflammatory pathways.

-

Antimicrobial Agents: The quinazoline nucleus is present in a number of compounds with antibacterial and antifungal activity.

The versatility of this compound as a synthetic intermediate makes it a valuable tool for lead optimization in drug discovery programs. By systematically modifying the substituent at the 4-position, researchers can fine-tune the pharmacological properties of the resulting compounds to achieve desired potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The key to its utility lies in the predictable and efficient reactivity of the 4-chloro group, which allows for the creation of a wide range of derivatives. For researchers and scientists in drug development, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents targeting a variety of diseases. The continued exploration of the chemical space accessible from this versatile intermediate is likely to yield new and improved drug candidates in the future.

References

- 1. This compound | 959238-18-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline [cymitquimica.com]

An In-Depth Technical Guide to the Spectral Characterization of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

Abstract

This technical guide provides a comprehensive framework for the spectral analysis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (CAS No: 959238-18-7)[1][2], a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development.[3][4] While empirical spectral data for this specific molecule is not publicly cataloged, this document serves as an expert guide for researchers, outlining the principles, predictive data, and standardized protocols for its complete structural elucidation and purity assessment. We will delve into the theoretical underpinnings and practical execution of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), explaining the causality behind experimental choices. The guide culminates in an integrated workflow, demonstrating how these techniques synergistically confirm the molecular identity of the title compound, ensuring the scientific rigor required in pharmaceutical and chemical research.

Introduction

Chemical Identity and Structure

This compound is a polysubstituted quinazoline derivative. The quinazoline core is a foundational scaffold in numerous biologically active molecules.[3] This particular structure is characterized by three distinct halogen substituents: a chlorine atom at the 4-position, a fluorine atom at the 8-position, and a trifluoromethyl group at the 2-position. These features are expected to profoundly influence the molecule's chemical reactivity, physicochemical properties, and spectral characteristics.

-

Chemical Formula: C₉H₃ClF₄N₂

-

Molecular Weight: 266.58 g/mol

-

CAS Number: 959238-18-7[1]

-

Structure:

Significance in Medicinal Chemistry

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of approved drugs for cancer therapy (e.g., Gefitinib, Erlotinib). The introduction of fluorine and trifluoromethyl groups is a common strategy in modern medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[5][6] Specifically, the unique substitution pattern of this compound makes it a valuable building block for creating novel compounds for targeted therapies.[5][7] Its derivatives are explored for a range of activities, including as kinase inhibitors and anticancer agents.[4][8] Therefore, unambiguous structural confirmation via spectral analysis is a critical first step in any research and development pipeline utilizing this intermediate.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is the cornerstone of molecular formula confirmation. For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is ideal, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly providing molecular weight information.[9][10][11]

Predicted Mass Spectrum Data

A high-resolution mass spectrometer (HRMS) is essential for determining the elemental composition. The presence of chlorine results in a characteristic isotopic pattern, with the ³⁷Cl isotope producing a signal at [M+2]⁺ that is approximately one-third the intensity of the main ³⁵Cl [M]⁺ peak.

| Ion Species | Calculated Exact Mass | Predicted Relative Abundance |

| [C₉H₃³⁵ClF₄N₂ + H]⁺ | 267.0000 | 100% |

| [C₉H₃³⁷ClF₄N₂ + H]⁺ | 268.9971 | ~32% |

Rationale: The high mass accuracy of an instrument like an Orbitrap or TOF analyzer allows the measured mass to be matched to the calculated mass with parts-per-million (ppm) error, providing strong evidence for the predicted elemental formula.

Experimental Protocol: ESI-MS

Objective: To acquire a high-resolution mass spectrum to confirm the molecular weight and elemental composition.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Utilize a high-resolution mass spectrometer coupled with an ESI source.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Source Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3-4 kV

-

Drying Gas (N₂): Set to a temperature and flow rate (e.g., 300 °C, 5 L/min) to facilitate desolvation.

-

Nebulizer Pressure: Set to ensure a stable spray.

-

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and the corresponding [M+2+H]⁺ peak. Compare the measured exact mass and isotopic distribution to the theoretical values.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Attenuated Total Reflectance (ATR) IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule, requiring minimal sample preparation.[13][14][15] The IR spectrum provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.

Predicted IR Absorption Bands

The structure of this compound contains several IR-active functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration | Expected Appearance |

| 1620-1580 | C=N/C=C Stretch (Quinazoline ring) | Strong to medium, sharp peaks |

| 1480-1400 | Aromatic C=C Stretch | Medium, sharp peaks |

| 1350-1150 | C-F Stretch (Aromatic & CF₃) | Strong, broad, complex absorptions |

| 1100-1000 | C-Cl Stretch | Medium to weak |

| 850-750 | C-H Bending (Aromatic) | Medium to strong, indicative of substitution pattern |

Rationale: The trifluoromethyl group is known to produce very strong and characteristic absorption bands in the 1350-1150 cm⁻¹ region. The precise positions of the C=N and C=C stretching bands confirm the presence of the heterocyclic aromatic core.

Experimental Protocol: ATR-IR

Objective: To obtain an infrared spectrum to confirm the presence of key functional groups.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal (typically diamond or germanium).[16]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: With the ATR crystal clean, perform a background scan to record the spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Engagement: Lower the ATR press and apply firm, consistent pressure to ensure good contact between the solid sample and the crystal surface.[16]

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the characteristic absorption bands, comparing them to the predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, one can map the precise connectivity and chemical environment of nearly every atom in the structure.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The aromatic region will contain three distinct signals corresponding to the three protons on the quinazoline ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the substituents.

| Predicted Shift (ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Rationale |

| ~8.2-8.4 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 7-8 | H-7 | Deshielded by the adjacent fluorine at C-8 and the quinazoline nitrogen. Shows coupling to both H-6 and the fluorine atom. |

| ~8.0-8.2 | d | J(H-H) ≈ 8-9 | H-5 | Deshielded by the quinazoline nitrogen. Coupled to H-6. |

| ~7.8-8.0 | t | J(H-H) ≈ 7-8 | H-6 | Appears as a triplet (or more complex multiplet due to F coupling) from coupling to H-5 and H-7. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The spectrum will show 9 distinct carbon signals. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

| Predicted Shift (ppm) | Multiplicity (¹JCF) | Assignment | Rationale |

| ~160-165 | d (¹JCF ≈ 250 Hz) | C-8 | Directly attached to fluorine, resulting in a very large one-bond coupling constant and a downfield shift. |

| ~155-160 | q (²JCF ≈ 35-40 Hz) | C-2 | Attached to the CF₃ group, causing a downfield shift and a characteristic quartet splitting pattern. |

| ~150-155 | s | C-4 | Attached to chlorine and nitrogen, resulting in a downfield shift. |

| ~145-150 | s | C-8a | Quaternary carbon at the ring junction. |

| ~135-140 | s | C-7 | Aromatic CH carbon. |

| ~125-130 | d (JCF ≈ 5-10 Hz) | C-4a | Quaternary carbon at the ring junction, may show small coupling to fluorine. |

| ~120-125 | s | C-5 | Aromatic CH carbon. |

| ~118-123 | q (¹JCF ≈ 275 Hz) | CF₃ | The carbon of the trifluoromethyl group itself, appearing as a strong quartet with a large coupling constant. |

| ~115-120 | d (JCF ≈ 20-25 Hz) | C-6 | Aromatic CH carbon, shows two-bond coupling to the fluorine at C-8. |

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

¹⁹F NMR is crucial for confirming the fluorine-containing moieties. Two signals are expected.

| Predicted Shift (ppm) | Multiplicity | Assignment | Rationale |

| ~ -60 to -70 | s | CF₃ | A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |

| ~ -110 to -130 | d | C8-F | A doublet (or more complex multiplet) due to coupling with the adjacent H-7 proton. |

Experimental Protocol: Solution NMR

Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra for complete structural confirmation.

-

Sample Preparation: Dissolve 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[18][19][20]

-

Expert Insight: Chloroform-d (CDCl₃) is a good first choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. The deuterated solvent is essential for the spectrometer's lock system, which maintains magnetic field stability during acquisition.[20]

-

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Instrument Setup:

-

Insert the sample into the magnet.[18]

-

Lock the spectrometer on the deuterium signal of the solvent.[21]

-

Shim the magnetic field to optimize homogeneity, which is critical for achieving sharp spectral lines and high resolution. This can be done automatically using topshim or similar commands.[18]

-

Tune and match the probe for each nucleus to be observed (¹H, ¹³C, ¹⁹F) to ensure maximum signal transmission and sensitivity.[21]

-

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum using a standard pulse sequence. Typically 8-16 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum. This is usually a quick experiment due to the 100% natural abundance of ¹⁹F.

-

-

Data Processing and Analysis:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired data.

-

Calibrate the chemical shift scale (for ¹H and ¹³C, reference to residual solvent peaks or TMS).

-

Integrate the ¹H signals to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign all signals to the corresponding nuclei in the molecular structure.

-

Integrated Spectral Analysis Workflow

No single technique provides the complete picture. The true power of spectral analysis lies in the integration of data from MS, IR, and NMR to build a self-validating system for structural confirmation. The workflow below illustrates this synergistic process.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural characterization of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the foundational confirmation of the molecular formula. Infrared spectroscopy offers a rapid check for the presence of key functional groups. Finally, multi-nuclear NMR spectroscopy delivers the definitive, high-resolution map of the atomic connectivity, confirming the specific isomeric structure. By following the predictive models and detailed protocols outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this valuable chemical intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

References

- 1. This compound | 959238-18-7 [chemicalbook.com]

- 2. biomall.in [biomall.in]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 14. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 15. mt.com [mt.com]

- 16. youtube.com [youtube.com]

- 17. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 19. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. lsom.uthscsa.edu [lsom.uthscsa.edu]

4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with actionable experimental protocols to empower researchers in drug discovery and development. The guide delves into the influence of the compound's distinct functional groups—a quinazoline core, a reactive 4-chloro substituent, an 8-fluoro group, and a stabilizing 2-(trifluoromethyl) moiety—on its physicochemical properties. Detailed, step-by-step protocols for determining kinetic and thermodynamic solubility in aqueous and organic media are presented. Furthermore, a systematic approach to stability testing through forced degradation studies, in accordance with ICH guidelines, is outlined to identify potential degradation pathways and establish appropriate storage and handling conditions. This guide is intended to be a practical resource, enabling scientists to generate robust and reliable data for this promising quinazoline derivative.

Part 1: Physicochemical Properties and Structural Analysis

Introduction to this compound

This compound belongs to the quinazoline class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their broad range of biological activities. The specific substitutions on this molecule suggest its potential as an intermediate in the synthesis of targeted therapeutics.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 959238-18-7 |

| Molecular Formula | C₉H₃ClF₄N₂ |

| Molecular Weight | 250.58 g/mol |

| Appearance | White to off-white solid (typical) |

| Storage Temperature | 2-8°C is commonly recommended for related chloroquinazolines.[1][2] |

The Influence of Functional Groups on Physicochemical Behavior

The solubility and stability of this compound are a direct consequence of its molecular architecture.

-

The Quinazoline Core: This bicyclic aromatic system provides a rigid scaffold. While generally stable, the pyrimidine ring can be susceptible to hydrolytic cleavage under harsh conditions.[3]

-

4-Chloro Group: The chlorine atom at the 4-position is a key reactive site, making the compound a valuable synthetic intermediate for nucleophilic aromatic substitution reactions. However, this reactivity also implies a potential for hydrolytic degradation, particularly under basic conditions, to the corresponding quinazolinone.

-

8-Fluoro Group: The fluorine atom at the 8-position is expected to influence the electronic properties of the aromatic system and increase lipophilicity. Fluorine substitution can also enhance metabolic stability.[4]

-

2-(Trifluoromethyl) Group: The -CF₃ group is a strong electron-withdrawing group that significantly impacts the molecule's properties. It is known to increase lipophilicity, which can decrease aqueous solubility.[5] Concurrently, the high strength of the C-F bond often enhances thermal and metabolic stability.[6][7]

Predicted Physicochemical Properties

While experimental data is sparse, computational methods like Quantitative Structure-Property Relationship (QSPR) models can provide valuable initial estimates of key physicochemical parameters.[8][9]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

| logP (octanol/water) | High | Indicates high lipophilicity and likely low aqueous solubility. |

| pKa (most basic) | Low | The quinazoline nitrogens are weakly basic, influenced by electron-withdrawing groups. |

| Aqueous Solubility | Low | Expected due to the high logP and crystalline nature of similar compounds. |

Part 2: Solubility Profiling

A thorough understanding of a compound's solubility is critical for its progression in the drug discovery pipeline, impacting everything from in vitro assay performance to in vivo bioavailability.[10]

Theoretical Considerations for Solubility

Solubility is governed by the interplay between the energy required to break the crystal lattice of the solid and the energy released upon solvation of the molecule by the solvent. For poorly soluble compounds like this compound, this balance is often unfavorable in aqueous media.

Experimental Determination of Aqueous Solubility

Kinetic solubility is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous buffer.[11][12] It is a rapid method to flag potential solubility issues early in discovery.

Experimental Protocol: Kinetic Solubility by Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).

-

Measurement: Analyze the plates using a nephelometer to detect light scattering from any precipitate formed.

-

Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the buffer blank.

Caption: Kinetic solubility determination workflow.

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility measurement.[13][14] The shake-flask method is the most common approach.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to vials containing the desired aqueous buffer (e.g., PBS pH 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile/water).

-

Analysis: Determine the concentration of the compound in the diluted supernatant using a validated HPLC-UV method against a standard curve.

Caption: Thermodynamic solubility determination workflow.

Solubility in Organic Solvents and Co-solvent Systems

Determining solubility in common organic solvents is essential for preparing stock solutions for biological assays and for developing formulations and analytical methods.

Table 3: Recommended Solvents for Screening

| Solvent | Application |

| Dimethyl Sulfoxide (DMSO) | Primary solvent for stock solutions in biological screening. |

| Ethanol, Methanol | Protic solvents, useful in formulations and analytical mobile phases. |

| Acetonitrile (ACN) | Aprotic solvent, common in reversed-phase HPLC. |

| Dichloromethane (DCM) | Non-polar solvent for organic synthesis and purification. |

| Polyethylene Glycol (PEG) | Co-solvent for in vivo formulations. |

The shake-flask method described above can be adapted for these solvents.

Part 3: Stability Assessment and Degradation Pathway Analysis

Principles of Chemical Stability Testing

Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a molecule. Forced degradation studies, or stress testing, are performed under conditions more severe than accelerated stability studies to identify likely degradation products and establish degradation pathways.[15][16] These studies are mandated by regulatory bodies under ICH guideline Q1A(R2).[17][18]

Forced Degradation Studies: A Practical Approach

The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.[17] A stability-indicating HPLC method capable of separating the parent compound from all degradation products is essential.[19][20]

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile.

-

Control Sample: A sample protected from stress conditions should be analyzed alongside the stressed samples.

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature (hydrolysis of the 4-chloro group can be rapid).

-

Neutral Hydrolysis: Mix the stock solution with water and heat at 60-80°C.

-

Sampling: Withdraw aliquots at various time points (e.g., 2, 6, 24 hours), neutralize if necessary, dilute, and analyze by HPLC.

-

Stress Condition: Mix the stock solution with a solution of 3-30% hydrogen peroxide (H₂O₂).

-

Incubation: Keep the solution at room temperature and protected from light.

-

Sampling: Withdraw aliquots at various time points, quench any remaining H₂O₂ if necessary, dilute, and analyze by HPLC.

-

Solid State: Store the solid compound in an oven at a high temperature (e.g., 80°C).

-

Solution State: Heat the solution of the compound in a suitable solvent at 60-80°C.

-

Sampling: For the solid, dissolve a weighed amount at different time points. For the solution, withdraw aliquots. Analyze by HPLC.

-

Exposure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.

-

Control: A dark control sample should be stored under the same conditions.

-

Analysis: Analyze the samples by HPLC.

Caption: Forced degradation study workflow.

Hypothetical Degradation Pathways

Based on the structure, the most probable degradation pathway under hydrolytic conditions is the nucleophilic substitution of the 4-chloro group to form 8-fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one. The quinazoline ring itself may undergo cleavage under more extreme acidic or basic conditions. Oxidative degradation could potentially lead to N-oxide formation.[21]

Recommended Storage and Handling Conditions

Based on the anticipated stability profile:

-

Solid: Store in a well-sealed container at 2-8°C, protected from light and moisture.

-

In Solution (DMSO): For short-term storage, 2-8°C is acceptable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.

Part 4: Conclusion

This guide provides a foundational framework for the comprehensive evaluation of the solubility and stability of this compound. The inherent physicochemical properties are dictated by its unique combination of functional groups. By employing the detailed experimental protocols outlined herein—from rapid kinetic solubility screens to in-depth forced degradation studies—researchers can generate the critical data needed to advance this compound through the drug discovery and development process. A thorough understanding of its solubility and stability profile will enable informed decisions regarding formulation, analytical method development, and ultimately, its potential as a therapeutic agent or key intermediate.

Part 5: References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from --INVALID-LINK--

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from --INVALID-LINK--

-

Li, Y., Wang, H., Wang, C., & Zhang, J. (2018). Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study. Figshare. --INVALID-LINK--

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from --INVALID-LINK--

-

Ferreira, I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. Retrieved from --INVALID-LINK--

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from --INVALID-LINK--

-

Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International.

-

Popat, S., & Patel, P. (2010). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16), 2375-2384. --INVALID-LINK--

-

Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from --INVALID-LINK--

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from --INVALID-LINK--

-

Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(7), 347-353. --INVALID-LINK--

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from --INVALID-LINK--

-

Popat, S., & Patel, P. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16). --INVALID-LINK--

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from --INVALID-LINK--

-

Al-Tel, T. H. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(11), 2841. --INVALID-LINK--

-

TargetMol. (n.d.). 4-chloro-quinazoline. Retrieved from --INVALID-LINK--

-

Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1014-1025. --INVALID-LINK--

-

Duchowicz, P. R., et al. (2008). New QSPR study for the prediction of aqueous solubility of drug-like compounds. Bioorganic & Medicinal Chemistry, 16(17), 7944-7955. --INVALID-LINK--

-

Sharma, V. K., & Goswami, A. (2014). QSPR prediction of aqueous solubility of drug-like organic compounds. Journal of Chemical Information and Modeling, 54(2), 420-428. --INVALID-LINK--

-

Kumar, S., et al. (2016). Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. Journal of Molecular Liquids, 221, 58-64. --INVALID-LINK--

References

- 1. evotec.com [evotec.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. New QSPR study for the prediction of aqueous solubility of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. QSPR prediction of aqueous solubility of drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. enamine.net [enamine.net]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. biopharminternational.com [biopharminternational.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resolvemass.ca [resolvemass.ca]

- 18. database.ich.org [database.ich.org]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Item - Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study - Taylor & Francis Group - Figshare [tandf.figshare.com]

The Trifluoromethyl Group: A Keystone in the Biological Activity of 2-Substituted Quinazolines

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Power of Fluorine

The quinazoline core, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry. Its derivatives exhibit a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] This versatility stems from the scaffold's ability to present substituents in a defined three-dimensional arrangement, allowing for precise interactions with various biological targets. Among the numerous substitutions explored, the introduction of a trifluoromethyl (-CF3) group at the 2-position has emerged as a particularly impactful strategy for enhancing potency, modulating physicochemical properties, and improving metabolic stability.[4]

The trifluoromethyl group is a unique substituent. Its strong electron-withdrawing nature, high lipophilicity, and ability to act as a bioisostere for other groups can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Furthermore, the -CF3 group can engage in specific non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity to target proteins. This guide provides a comprehensive overview of the diverse biological activities of 2-(trifluoromethyl)quinazolines, delving into their mechanisms of action, key structure-activity relationships (SAR), and the experimental protocols used to elucidate their therapeutic potential.

Anticancer Activity: Targeting Key Oncogenic Pathways

The quinazoline scaffold is famously associated with the development of tyrosine kinase inhibitors (TKIs) for cancer therapy.[5][6] Several FDA-approved drugs, such as gefitinib and erlotinib, feature this core structure.[5] The incorporation of a 2-(trifluoromethyl) moiety has been explored to develop novel anticancer agents with improved efficacy and selectivity.

Mechanism of Action: Inhibition of Protein Kinases

A primary mechanism by which 2-(trifluoromethyl)quinazolines exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[6]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The 4-anilinoquinazoline scaffold is a classic pharmacophore for targeting the ATP-binding site of EGFR.[5] The trifluoromethyl group at the 2-position can enhance the binding affinity and selectivity for both wild-type and mutant forms of EGFR, which are often implicated in non-small cell lung cancer.[5]

-

Multi-Kinase Inhibition: Some 2-(trifluoromethyl)quinazoline derivatives have been shown to act as multi-kinase inhibitors, targeting several key kinases involved in tumor progression, such as FLT3 and Aurora Kinase A (AURKA), which are relevant in acute myeloid leukemia (AML).[7]

Key Compounds and In Vitro Efficacy

The antiproliferative activity of 2-(trifluoromethyl)quinazoline derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound ID | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |

| Compound 8b | PC3 (Prostate) | PIM-1 (predicted) | 5.51 | [8] |

| LNCaP (Prostate) | PIM-1 (predicted) | 4.51 | [8] | |

| K562 (Leukemia) | PIM-1 (predicted) | 8.49 | [8] | |

| Compound 45 | HL-60 (Leukemia) | Not specified | 1.2 | [9] |

| K-562 (Leukemia) | Not specified | 1.5 | [9] | |

| BPR1K871 | MOLM-13 (AML) | FLT3/AURKA | 0.005 | [7] |

| MV4-11 (AML) | FLT3/AURKA | 0.005 | [7] |

This table presents a selection of compounds to illustrate the range of activities and is not exhaustive.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the 2-(trifluoromethyl)quinazoline compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Diagram: Inhibition of EGFR Signaling Pathway

Caption: Inhibition of the EGFR signaling cascade by a 2-(trifluoromethyl)quinazoline.

Anti-inflammatory and Neuroprotective Activities

Neuroinflammation is a key factor in the pathogenesis of neurodegenerative diseases.[10] Compounds that can mitigate inflammatory processes in the central nervous system are of significant therapeutic interest. 2-(Trifluoromethyl)quinazolines have demonstrated promising anti-inflammatory and neuroprotective properties.[10]

Mechanism of Action: Modulating Inflammatory Pathways

-

NF-κB Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[11][12] Some fluorine-substituted quinazoline derivatives have been shown to inhibit the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway.[11][12] This leads to a downstream reduction in the production of pro-inflammatory mediators.

-

Antioxidant Effects and Reduction of Nitric Oxide (NO): Oxidative stress and the overproduction of nitric oxide (NO) by activated microglia contribute to neuronal damage.[10] Certain 2-(trifluoromethyl)quinazolines have been found to possess antioxidant properties and can reduce the production of NO in lipopolysaccharide (LPS)-stimulated microglial cells.[10]

Key Findings

-

A study on synthesized 2-trifluoromethylquinazolines showed that they could protect murine microglia (BV2) and mouse neuroblastoma (N2a) cells from LPS- and H2O2-induced cytotoxicity.[10]

-

Several of the tested compounds also significantly reduced NO production in LPS-induced BV2 cells, indicating their anti-inflammatory potential.[10]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Step-by-Step Methodology:

-

Cell Culture and Stimulation: Plate BV2 microglial cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the 2-(trifluoromethyl)quinazoline compounds for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells (untreated cells) and LPS-only wells.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Diagram: NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB pathway by a 2-(trifluoromethyl)quinazoline.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The quinazoline scaffold has been identified as a promising source of compounds with antibacterial and antifungal properties.[13][14][15]

Spectrum of Activity

Derivatives of the broader quinazoline class have shown activity against a range of pathogens, including:

-

Gram-positive bacteria: Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae.[13][14]

-

Gram-negative bacteria: Escherichia coli.[13]

-

Fungi: Aspergillus niger and Candida albicans.[16]

While specific data for 2-(trifluoromethyl)quinazolines is less abundant in the reviewed literature, the general activity of the scaffold suggests this is a promising area for further investigation. For instance, certain thiazolo[3,2-a]quinazolin-10-ium halides containing a trifluoromethyl group have demonstrated high bactericidal activity against E. coli.[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: The broth microdilution method involves challenging the microorganism with serial dilutions of the antimicrobial compound in a liquid nutrient broth.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the 2-(trifluoromethyl)quinazoline and make two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the bacterial or fungal inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic can be used as a reference standard.

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of a drug candidate is crucial for its development. Studies on a 1-(3-trifluoromethylphenyl)-3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione, a structurally related compound, provide insights into the potential metabolic fate of this class of molecules.[17][18]

Key metabolic pathways can include hydroxylation of the quinazoline ring system and oxidation of side chains.[17] The trifluoromethyl group itself is generally resistant to metabolic degradation, which can contribute to an improved metabolic stability and a longer half-life of the compound.[4] However, its lipophilicity can also influence distribution and potential for accumulation.

Experimental Protocol: In Vitro Metabolic Stability (Microsomal Stability Assay)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Principle: The compound is incubated with liver microsomes (which contain the metabolic enzymes) and a cofactor (NADPH). The disappearance of the parent compound over time is monitored.

Step-by-Step Methodology:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and the test compound at a known concentration (e.g., 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the cofactor NADPH.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Conclusion and Future Perspectives

The 2-(trifluoromethyl)quinazoline scaffold is a versatile and potent platform for the development of novel therapeutics. The unique properties of the trifluoromethyl group contribute significantly to the biological activity and pharmacokinetic profiles of these compounds. The evidence strongly supports their potential as anticancer agents, particularly as kinase inhibitors, and as modulators of inflammatory pathways relevant to neurodegenerative diseases.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the quinazoline core and other substituents will be crucial to optimize potency and selectivity for specific targets.

-

Target Deconvolution: For compounds with promising phenotypic activity, identifying the precise molecular target(s) is essential for understanding the mechanism of action and for rational drug design.

-

In Vivo Efficacy and Safety: Promising candidates identified in vitro must be evaluated in relevant animal models to assess their efficacy, toxicity, and pharmacokinetic properties.

-

Exploration of New Therapeutic Areas: The broad spectrum of activity suggests that 2-(trifluoromethyl)quinazolines could be investigated for other applications, such as antiviral or antiparasitic agents.

By leveraging the principles of medicinal chemistry and robust biological evaluation, the 2-(trifluoromethyl)quinazoline scaffold holds significant promise for delivering the next generation of targeted therapies.

References

- 1. ijpsr.info [ijpsr.info]

- 2. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 9. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 15. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Metabolism of 1-(3-trifluoromethylphenyl)-3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione (H-88). II. Abosorption, distribution and excretion in rat, mouse, rabbit, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]

Trifluoromethylated Quinazolines: A Privileged Scaffold Enhanced by a Super-Methyl Group for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets, leading to a multitude of pharmacological activities.[1][2][3] This versatile bicyclic heterocycle is the foundation for numerous approved drugs, particularly in oncology.[4] However, the relentless pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles demands continuous innovation. Enter the trifluoromethyl (CF3) group, a functional moiety often dubbed a "super-methyl" or a "secret weapon" in the medicinal chemist's arsenal.[5] Its introduction into the quinazoline scaffold dramatically alters the physicochemical properties of the parent molecule, unlocking new potential in drug design.

This guide provides a deep technical dive into the strategic use of trifluoromethylated quinazolines in drug discovery. We will dissect the fundamental influence of the CF3 group, explore robust synthetic methodologies, analyze their potent biological activities and mechanisms of action, and discuss critical pharmacokinetic considerations, offering a comprehensive resource for professionals in the field.

Part 1: The Physicochemical Power of the Trifluoromethyl Group

The decision to incorporate a trifluoromethyl group is a strategic choice rooted in its unique and powerful physicochemical properties, which stand in stark contrast to those of a simple methyl group or a hydrogen atom.[5][6][7] These properties directly translate into tangible improvements in a drug candidate's performance.

-

Profound Electronegativity and Electron-Withdrawing Effects : The three highly electronegative fluorine atoms make the CF3 group a potent electron-withdrawing substituent.[5][6] This modulates the electronic environment of the quinazoline ring, influencing pKa and the ability to form crucial hydrogen bonds and electrostatic interactions with target proteins, often leading to enhanced binding affinity.[6]

-

Increased Lipophilicity : Despite the high electronegativity of fluorine, the CF3 group significantly increases the lipophilicity of a molecule.[5][6] This enhancement is critical for improving a drug's ability to permeate cellular membranes, a key step in reaching intracellular targets and improving oral bioavailability.

-

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[5] Replacing a metabolically vulnerable methyl group's C-H bonds with robust C-F bonds can effectively block metabolic oxidation by cytochrome P450 enzymes.[7] This strategy is well-established for reducing metabolic clearance, thereby increasing the drug's half-life and overall exposure.[6]

-

Bioisosteric Mimicry : The CF3 group is often used as a bioisostere for a methyl or chloro group.[7] While sterically larger than hydrogen, its van der Waals radius is comparable to a methyl group, allowing it to occupy similar binding pockets while conferring the distinct electronic and metabolic advantages described above.

These attributes collectively contribute to improved pharmacological profiles, transforming promising compounds into viable drug candidates with better efficacy, stability, and pharmacokinetic behavior.[1][6]

Caption: Physicochemical property comparison of key functional groups.

Part 2: Synthetic Strategies for Trifluoromethylated Quinazolines

The efficient synthesis of trifluoromethylated quinazolines is paramount for their exploration in drug discovery. Several robust methods have been developed, ranging from convenient one-pot procedures to complex multi-step sequences, allowing for diverse chemical functionalization.

Method A: One-Pot Sequential Cascade Synthesis

A highly efficient and scalable approach utilizes trifluoroacetic acid (TFA) as an inexpensive and readily available source for the CF3 moiety.[8][9] This method avoids the need for more complex or hazardous trifluoromethylating agents.

Causality: The choice of propylphosphonic anhydride (T3P) is critical; it acts as both a coupling agent and a powerful dehydrating agent, driving the condensation reactions to completion. This one-pot procedure is advantageous for rapid library synthesis in a drug discovery setting due to its operational simplicity and reduction of intermediate purification steps.[8]

Experimental Protocol:

-

To a solution of anthranilic acid (1.0 eq.) in an appropriate solvent (e.g., cyclopentyl methyl ether), add trifluoroacetic acid (1.2 eq.).

-

Add T3P (1.5 eq., 50% solution in ethyl acetate) dropwise while maintaining the temperature below 40°C.

-

Stir the reaction mixture at room temperature for 1-2 hours until the formation of the benzoxazinone intermediate is complete (monitored by HPLC/TLC).

-

Add the desired primary amine (1.1 eq.) to the reaction mixture.

-

Heat the mixture to 80-100°C and stir for 4-12 hours until the reaction is complete.

-

Upon completion, cool the mixture, perform an aqueous workup, and purify the product by crystallization or column chromatography.

Caption: Workflow for one-pot synthesis of 2-CF3-quinazolinones.

Method B: Multi-Step Synthesis for 2-Amino-4-CF3-Quinazolines

This classical approach allows for the specific construction of N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives, which have shown significant antitumor activity.[10]

Causality: This route offers greater control for introducing diversity at the 2-position via a nucleophilic substitution on a chlorinated intermediate. Starting from 2-nitrobenzaldehyde allows for the systematic build-up of the quinazoline core through a series of reliable, well-understood chemical transformations.[10]

Experimental Protocol:

-

Oxidation: Oxidize 2-nitrobenzaldehyde to 2-nitrobenzoic acid using an appropriate oxidizing agent (e.g., KMnO4).

-

Reduction: Reduce the nitro group of 2-nitrobenzoic acid to an amino group using a reducing agent like SnCl2 or catalytic hydrogenation to form anthranilic acid.

-

Cyclization: React the resulting anthranilic acid derivative with a cyclizing agent to form the quinazolinone ring.

-

Chlorination: Treat the quinazolinone with a chlorinating agent such as POCl3 or SOCl2 to convert the 4-oxo group to a 4-chloro group.

-

Coupling: React the 4-chloroquinazoline intermediate with a desired substituted aniline in the presence of a base to yield the final N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivative.

Summary of Synthetic Methods

| Method | Key Reagents | CF3 Source | Key Advantages | Typical Yields | Reference |

| One-Pot Cascade | Anthranilic acid, T3P, Amine | Trifluoroacetic Acid (TFA) | Scalable, operationally simple, uses inexpensive CF3 source | Up to 75% | [8][9] |

| Multi-Step Route | 2-Nitrobenzaldehyde, POCl3, Aniline | Pre-installed on starting material | High control over substitution, good for specific analogues | Variable per step | [10] |

| Cycloaddition | 3-Ylideneoxindoles, CF3CHN2 | Trifluorodiazoethane | Metal-free, mild conditions, constructs fused systems | 35-86% | [11] |

Part 3: Biological Activity and Therapeutic Targets

The incorporation of a trifluoromethyl group into the quinazoline scaffold has yielded compounds with potent activity against a range of diseases, most notably cancer.

Potent Anticancer Activity

Trifluoromethylated quinazolines have demonstrated excellent antiproliferative activity against a wide spectrum of human cancer cell lines, including prostate (PC3, LNCaP), leukemia (K562), cervical (HeLa), and lung (A549).[10][12][13]

Mechanism of Action 1: Kinase Inhibition The quinazoline scaffold is a well-established ATP-competitive kinase inhibitor. Many derivatives target key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase.[10][12][14] The CF3 group can enhance binding to the kinase domain, leading to potent inhibition. For example, compound 8b , a N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivative, showed potent activity against prostate and leukemia cell lines, with molecular docking suggesting it targets PIM-1 kinase.[10]

Caption: Simplified pathway of EGFR inhibition by CF3-quinazolines.

Mechanism of Action 2: Microtubule Disruption Beyond kinase inhibition, certain trifluoromethylated quinazolines act as microtubule-targeting agents.[1] Microtubules are essential for cell division, and their disruption triggers cell cycle arrest and apoptosis. The compound kzl054 was found to inhibit the growth of prostatic hyperplasia cells by interfering with microtubule dynamics, a mechanism similar to classic chemotherapy drugs like colchicine.[1][15] This demonstrates the versatility of the scaffold to engage with diverse biological targets.

Antitumor Activity Data

The following table summarizes the in vitro activity of representative trifluoromethylated quinazoline compounds against various cancer cell lines.

| Compound | Target Cell Lines | IC50 (µM) | Putative Target | Reference |

| Compound 8b | PC3, LNCaP, K562 | 5.51, 4.51, 8.49 | PIM-1 Kinase | [10] |

| Compound 10b | PC3, LNCaP, K562 | 3.02, 3.45, 3.98 | Apoptosis Induction | [13] |

| Compound 5e | PC3, K562, HeLa | 0.49, 0.08, 0.01 | Microtubule Targeting | [16] |

| kzl052 | PC3, LNCaP | 0.39, 0.11 | Werner (WRN) Helicase | [16] |

Part 4: Pharmacokinetics and Drug Development

A compound's biological potency is meaningless without a suitable pharmacokinetic (PK) profile. The introduction of the CF3 group provides medicinal chemists with a powerful tool to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of quinazoline-based drug candidates.

-

Impact on Metabolism and Clearance : As previously noted, the strength of the C-F bond renders the CF3 group highly resistant to metabolic degradation.[5] This is a crucial advantage over methyl groups, which are common sites of metabolic oxidation. This increased stability leads to lower metabolic clearance and a longer plasma half-life, potentially allowing for less frequent dosing.[6]

-

Modulation of Absorption and Distribution : The lipophilicity imparted by the CF3 group can enhance a drug's absorption across the gut wall after oral administration and facilitate its distribution into tissues.[6] This property can also improve permeability across the blood-brain barrier, which is critical for drugs targeting neurological disorders.[6]

-

Benchmarking Against Approved Drugs : The clinical pharmacokinetics of approved 4-anilinoquinazoline drugs like gefitinib and erlotinib serve as a valuable reference.[17] These drugs exhibit moderate oral absorption and are extensively metabolized, primarily by CYP3A4. Novel trifluoromethylated analogues can be designed to mitigate such extensive metabolism, potentially leading to more predictable patient exposure and fewer drug-drug interactions.[17]

-

The Role of In Silico Modeling : Modern drug development heavily relies on computational tools to predict PK properties early in the discovery process.[14][18] In silico models can forecast parameters like absorption, plasma protein binding, and potential for CYP inhibition for novel trifluoromethylated quinazolines, allowing researchers to prioritize compounds with the most promising drug-like characteristics for synthesis and experimental testing.[14]

Some quinazoline derivatives have successfully advanced into clinical trials, such as Letermovir, an antiviral agent, underscoring the clinical relevance of this scaffold.[4]

Conclusion

The strategic combination of the privileged quinazoline scaffold with the powerful trifluoromethyl group represents a highly successful paradigm in modern drug discovery. The CF3 group is far more than a simple methyl mimic; it is a transformative functional group that confers enhanced metabolic stability, increased lipophilicity, and unique electronic properties. These attributes directly address key challenges in drug development, leading to compounds with superior binding affinity, improved cellular permeability, and more favorable pharmacokinetic profiles.

The potent anticancer activity of trifluoromethylated quinazolines, mediated through diverse mechanisms such as kinase inhibition and microtubule disruption, highlights their vast therapeutic potential. As synthetic methodologies become more sophisticated and our understanding of their structure-activity relationships deepens, these compounds will undoubtedly continue to be a rich source of next-generation therapeutic agents, particularly in the fight against cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpba.info [ijpba.info]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 11. In situ generated CF3CHN2 with 3-ylideneoxindoles to access CF3-containing pyrazolo[1,5-c]quinazolines derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors [scirp.org]

Preliminary Screening of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazoline Scaffold in Oncology